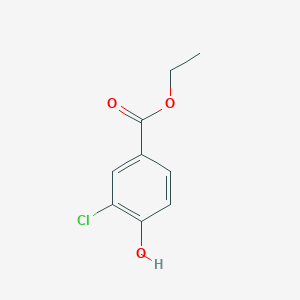

Ethyl 3-chloro-4-hydroxybenzoate

Overview

Description

Ethyl 3-chloro-4-hydroxybenzoate is a chemical compound that belongs to the family of hydroxybenzoates, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the specific compound ethyl 3-chloro-4-hydroxybenzoate is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing valuable insights into the chemistry of hydroxybenzoates.

Synthesis Analysis

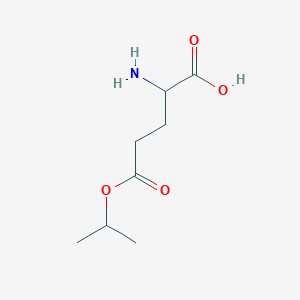

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, ethyl 2,4-dichloro-5-hydroxy-6-methylbenzoate was obtained through thermal rearrangement of a thiabicyclohexene derivative . Another example is the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate, which is a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3 . These studies demonstrate the feasibility of synthesizing complex hydroxybenzoates with specific substituents, which could be applied to the synthesis of ethyl 3-chloro-4-hydroxybenzoate.

Molecular Structure Analysis

The molecular structure of hydroxybenzoates is often confirmed using X-ray crystallography. For example, the crystal and molecular structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was determined using this technique . Similarly, the structure of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate was elucidated, revealing a V-shaped molecule with a dihedral angle between the two benzene rings . These analyses provide a detailed understanding of the molecular geometry, which is crucial for predicting the reactivity and physical properties of such compounds.

Chemical Reactions Analysis

Hydroxybenzoates can undergo various chemical reactions, including esterification, oxidation, and substitution reactions. The synthesis of ethyl 3,4-dihydroxybenzoate involved oxidation and esterification steps, starting from 4-methylcatechol . The preparation of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate from ethyl 4-hydroxybenzoate and 1,2-dichloroethane is another example of the reactivity of hydroxybenzoates . These reactions are indicative of the potential transformations that ethyl 3-chloro-4-hydroxybenzoate could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoates are influenced by their molecular structure. The gas-phase enthalpies of formation of ethyl hydroxybenzoates were determined using experimental techniques and theoretical calculations, providing insights into their thermodynamic stability . The crystal structure of related compounds can also reveal information about their solid-state properties, such as the planarity of the benzene rings and the conformation of ethylene bridges . These properties are essential for understanding the behavior of hydroxybenzoates in different environments and applications.

Scientific Research Applications

Synthesis and Industrial Application

- Regioselective Carboxylation for Industrial Synthesis : Ethyl 3-chloro-4-hydroxybenzoate is used in the regioselective carboxylation of chlorophenols with sodium ethyl carbonate, a process beneficial for the preparative and industrial synthesis of chlorohydroxybenzoic acids (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Chemical Analysis and Properties

- Enthalpies of Formation : The molar enthalpies of formation of ethyl 3-chloro-4-hydroxybenzoate in gas-phase have been determined using experimental techniques like combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis, alongside theoretical methods (Ledo et al., 2018).

Catalysis and Synthesis Techniques

- Catalyzed Synthesis : It's synthesized by esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid SO4~(2-)/Fe2O3 as a catalyst. Optimized conditions yield a high percentage of the product, highlighting efficient synthetic methods for this compound (Zhu Wan-ren, 2008).

Crystallography and Material Science

- Crystallographic Studies : The compound has been studied for its molecular structure and intermolecular interactions, providing insights into its crystalline properties. Such studies are essential for understanding its behavior in various applications (Ma & Yang, 2011).

Environmental Impact and Degradation

- Photodegradation Studies : Research on the photochemical degradation of parabens, including ethyl 3-chloro-4-hydroxybenzoate, reveals insights into their environmental impact, degradation pathways, and the formation of by-products (Gmurek et al., 2015).

Biomedical Research

- Anticancer Activity : Novel hydrazide-hydrazones derived from ethyl paraben, a related compound, have been synthesized and evaluated for their anticancer activity. This illustrates the potential of derivatives of ethyl 3-chloro-4-hydroxybenzoate in medicinal chemistry (Han et al., 2020).

properties

IUPAC Name |

ethyl 3-chloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOWIPYEPOVPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505758 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-4-hydroxybenzoate | |

CAS RN |

16357-41-8 | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16357-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

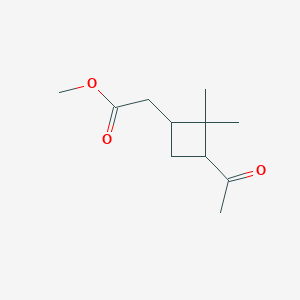

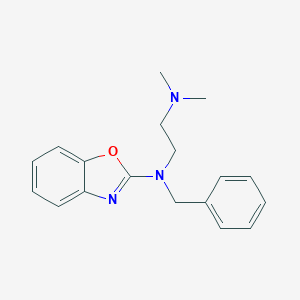

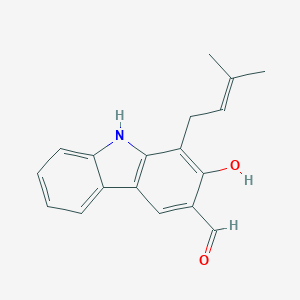

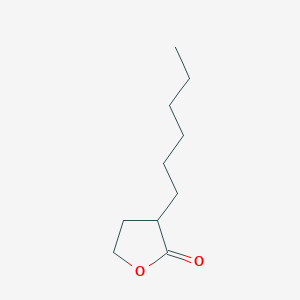

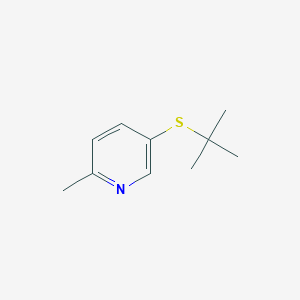

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Ethyl 3-chloro-4-hydroxybenzoate (ECHB) over other pH-responsive materials in drug delivery?

A1: Unlike many pH-responsive materials based on organic amines, ECHB-containing polymers are hydrophilic at physiological pH and become hydrophobic upon acidification. [] This property allows for the encapsulation and stable retention of hydrophobic drugs at physiological pH, while promoting their release in the acidic tumor microenvironment. [] This characteristic makes ECHB-based systems particularly interesting for delivering hydrophobic anticancer drugs, potentially improving their efficacy and reducing side effects.

Q2: What types of drugs have been successfully loaded into ECHB-based nanocarriers?

A2: Research has demonstrated the successful encapsulation of both hydrophobic and hydrophilic drugs within ECHB-based nanocarriers. For instance, hydrophobic drugs like tamoxifen and paclitaxel, as well as the hydrophilic drug doxorubicin hydrochloride, have been successfully incorporated into these systems. [] Furthermore, studies have shown promising results with tamoxifen-loaded ECHB-based micelles, demonstrating slower drug release at physiological pH and faster release in acidic environments, highlighting their potential for targeted drug delivery. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)

![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)